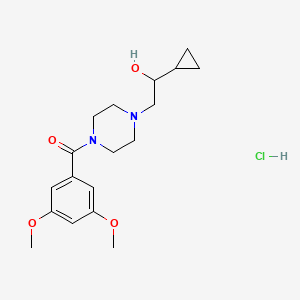
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a dimethoxyphenyl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride typically involves multiple steps:
-
Formation of the Piperazine Core: : The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .
-
Introduction of the Cyclopropyl-Hydroxyethyl Group: : This step involves the addition of a cyclopropyl-hydroxyethyl group to the piperazine ring. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon in a cyclopropyl-hydroxyethyl halide.
-
Attachment of the Dimethoxyphenyl Methanone Moiety: : The final step involves the coupling of the piperazine derivative with a dimethoxyphenyl methanone precursor. This can be done using standard amide coupling reactions, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the cyclopropyl-hydroxyethyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the dimethoxyphenyl methanone moiety can be reduced to an alcohol.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used under mild conditions.
Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions involving the piperazine nitrogen.
Major Products
Oxidation: Formation of a ketone from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Various alkylated or arylated piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing piperazine rings are known for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Medicine
In medicine, derivatives of piperazine are often explored for their potential as drugs. This compound could be studied for its efficacy and safety in preclinical trials, focusing on its pharmacokinetics and pharmacodynamics.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its unique structure may impart desirable properties to the final products.
作用机制
The mechanism of action of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The cyclopropyl-hydroxyethyl group may enhance the compound’s binding affinity or selectivity for certain targets, while the dimethoxyphenyl methanone moiety could contribute to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
- (4-(2-Hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
- (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone hydrochloride
- (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
Uniqueness
The presence of the cyclopropyl-hydroxyethyl group in (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride distinguishes it from other similar compounds. This group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. Additionally, the specific substitution pattern on the phenyl ring can affect its interaction with biological targets, potentially leading to unique therapeutic effects.
属性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-15-9-14(10-16(11-15)24-2)18(22)20-7-5-19(6-8-20)12-17(21)13-3-4-13;/h9-11,13,17,21H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKUUVLCCUUCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2905411.png)
![2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile](/img/structure/B2905414.png)

![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)
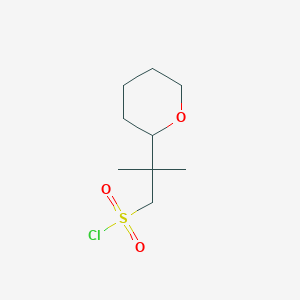
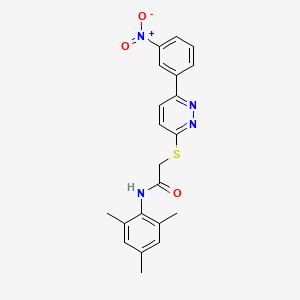
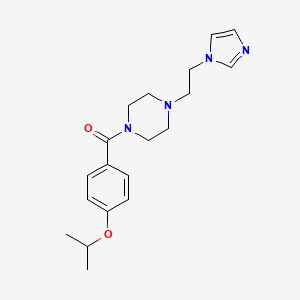
![Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2905423.png)
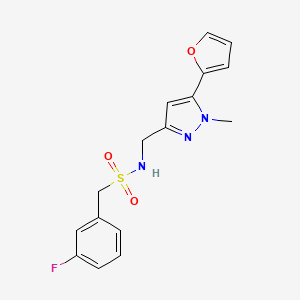
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide](/img/structure/B2905429.png)
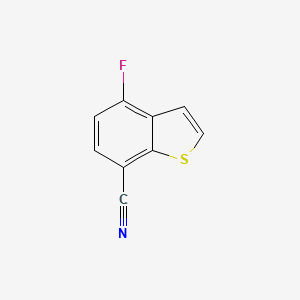
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2905431.png)
